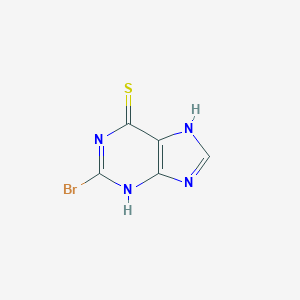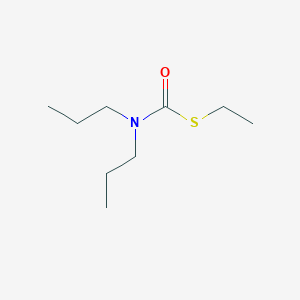
Bis(2,4-di-tert-butylphenyl)hydrogenphosphat
Übersicht
Beschreibung
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate:
Wissenschaftliche Forschungsanwendungen
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and stabilizer in organic synthesis[][1].
Biology: Investigated for its potential effects on cell growth and metabolism[][1].
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent[][1].
Industry: Employed as a flame retardant and plasticizer in polymer materials[][1].
Wirkmechanismus
Target of Action
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) primarily targets cell growth . It is known to inhibit cell growth, particularly in the context of bioprocessing systems .
Mode of Action
The compound interacts with cells in a way that inhibits their growth .
Pharmacokinetics
It is known that the compound can migrate from polyethylene-based films, a process that is time- and temperature-dependent . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The primary result of bDtBPP’s action is the inhibition of cell growth . This effect has been observed in several mammalian cell lines, with harmful effects observed at concentrations well below the parts-per-million range .
Action Environment
The action, efficacy, and stability of bDtBPP can be influenced by environmental factors. For instance, the compound’s migration from polyethylene-based films is known to be time- and temperature-dependent . Additionally, the compound is formed when oxidized Irgafos 168, a common antioxidant additive in many polyethylene formulations, is subjected to gamma irradiation . This suggests that both the physical environment and the chemical environment (i.e., the presence of other compounds) can influence the action of bDtBPP.
Biochemische Analyse
Biochemical Properties
It is known to be used as a research compound in organic synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate has been found to inhibit cell growth . The compound’s effect on cell growth is rapid, resulting in a significant decrease in mitochondrial membrane potential . It also causes an increase in reactive oxygen species .
Molecular Mechanism
It is known to be derived from the breakdown of tris(2,4-di-tert-butylphenyl)phosphite, a common antioxidant additive .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effect on cell growth is rapid .
Metabolic Pathways
It is known to be used as a research compound in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4-di-tert-butylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols[][1].
Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds[][1].
Substitution: The compound can participate in substitution reactions, where the hydrogen atom of the phosphate group is replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[][1].
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used[][1].
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions[][1].
Major Products:
Oxidation: Formation of phosphates and phenols[][1].
Reduction: Formation of reduced phosphorous compounds[][1].
Substitution: Formation of substituted phosphates[][1].
Vergleich Mit ähnlichen Verbindungen
Tris(2,4-di-tert-butylphenyl) phosphite: A related compound used as an antioxidant in polymer materials.
Bis(p-nonylphenyl) phosphate: Another similar compound with applications in polymer processing.
Eigenschaften
IUPAC Name |
bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSEWUOWPVZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016851 | |
| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69284-93-1 | |
| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis (2,4-di-tert-butylphenyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)
